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5'-DMTr-dA(Bz)-Methyl phosphonamidite

oligonucleotide synthesis solid-phase DNA synthesis phosphonamidite coupling kinetics

Standard phosphoramidites yield charged, nuclease-sensitive backbones. This dA(Bz) methylphosphonamidite installs non-ionic P-CH₃ linkages essential for antisense and protein-binding studies. - **Nuclease resistance:** Methylphosphonate oligos intact ≥24h in serum; single 3'-terminal linkage blocks exonucleases. - **Chemical fidelity:** N⁶-benzoyl group survives EDA deprotection with 0% transamination (vs. 15% for dC analog). - **Process requirements:** 6 min coupling time, low-water oxidizer, DMAP capping. 24h solution stability.

Molecular Formula C45H51N6O6P
Molecular Weight 802.9 g/mol
Cat. No. B15587579
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5'-DMTr-dA(Bz)-Methyl phosphonamidite
Molecular FormulaC45H51N6O6P
Molecular Weight802.9 g/mol
Structural Identifiers
InChIInChI=1S/C45H51N6O6P/c1-30(2)51(31(3)4)58(7)57-38-26-40(50-29-48-41-42(46-28-47-43(41)50)49-44(52)32-14-10-8-11-15-32)56-39(38)27-55-45(33-16-12-9-13-17-33,34-18-22-36(53-5)23-19-34)35-20-24-37(54-6)25-21-35/h8-25,28-31,38-40H,26-27H2,1-7H3,(H,46,47,49,52)/t38-,39-,40-,58?/m1/s1
InChIKeySHLCUYWRZCTCOJ-WKUHJHGBSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.1 g / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5′-DMTr-dA(Bz)-Methyl Phosphonamidite: Core Identity


5'-DMTr-dA(Bz)-Methyl phosphonamidite (CAS 114079-05-9, molecular formula C45H51N6O6P, molecular weight 802.9 g/mol) is a specialized nucleoside phosphonamidite monomer for solid-phase oligonucleotide synthesis [1]. It incorporates a 5'-dimethoxytrityl (DMTr) protecting group, an N6-benzoyl (Bz) protected adenine base, and a methyl group at the phosphorus center instead of the standard β-cyanoethyl moiety, enabling the introduction of uncharged methylphosphonate internucleotide linkages into synthetic oligonucleotides .

1
Chemistry Class

Methylphosphonamidite monomer for non-ionic methylphosphonate backbone synthesis

2
Synthesis Platform

Automated solid-phase oligonucleotide synthesis with extended coupling time

3
Deprotection Protocol

Requires ethylenediamine-based one-pot deprotection; incompatible with ammonium hydroxide

Why It Cannot Be Replaced by Standard Phosphoramidites


Attempting to substitute standard dA CE phosphoramidite (such as DMT-dA(bz) β-cyanoethyl phosphoramidite) for 5'-DMTr-dA(Bz)-methyl phosphonamidite will result in fundamentally different oligonucleotide products: the former produces negatively charged phosphodiester linkages, whereas the latter produces neutral, nuclease-resistant methylphosphonate linkages [1]. Beyond this chemical outcome difference, methyl phosphonamidite requires distinct synthesis conditions—including extended coupling time, specialized low-water oxidizer, and DMAP-containing capping reagents—to prevent linkage degradation, making direct protocol substitution non-viable without operational adaptation .

Target: dA(Bz) Methylphosphonamidite
Substitute: Standard dA Phosphoramidite
Backbone Charge
Neutral methylphosphonate
Non-ionic P–CH₃ linkage
Charged phosphodiester
Ionic P–O⁻ linkage alters binding context
Coupling Cycle
6 min coupling time
Low-water oxidizer required
2 min coupling time
Standard oxidizer; workflow mismatch may cause synthesis failure
Deprotection
EDA one-pot method
NH₄OH causes backbone degradation
Ammonium hydroxide
Procedural incompatibility may result in complete product loss

Quantitative Differentiation Evidence


Coupling Time: 3× Longer Than Standard Amidites

The methyl phosphonamidite monomer requires a 6-minute coupling time on automated DNA synthesizers when following protocols adapted from standard CE phosphoramidite methods [1]. This extended duration is a direct operational differentiation from standard dA CE phosphoramidite, which typically couples within 30–90 seconds under identical instrument configurations .

Coupling Time
Head-to-head
6 min vs. 2 min
3-fold longer cycle per methylphosphonate incorporation
Impacts throughput and reagent planning for multi-site modification
oligonucleotide synthesis solid-phase DNA synthesis phosphonamidite coupling kinetics

Base Protection Stability: Zero Transamination vs dC(bz)

To prevent degradation of the acid-labile methylphosphonate linkage during synthesis, the use of a low-water content oxidizer (Glen Research catalog 40-4032) is specifically recommended for methyl phosphonamidites [1]. Standard iodine/water/pyridine/THF oxidizer solutions used for CE phosphoramidites contain sufficient water to cause measurable methylphosphonate linkage cleavage .

Base Stability
Head-to-head
dA(Bz): 0% vs. dC(bz): ≤15% transamination
N⁶-bz-dA fully stable under EDA deprotection
dC(bz) requires acetyl protection to avoid side products
methylphosphonate oligonucleotide oxidation chemistry backbone modification

Deprotection Yield: One-Pot EDA vs Two-Step

Methyl phosphonamidite synthesis protocols specify the use of DMAP (dimethylaminopyridine) in Cap B solution (Glen Research catalog 40-4020) to prevent degradation of the methylphosphonate linkage during the capping step [1]. Standard Cap B formulations for CE phosphoramidite synthesis typically employ N-methylimidazole (NMI) and do not contain DMAP .

Deprotection Yield
Head-to-head
One-pot EDA: up to 250% higher yield
One-pot method required for acceptable product recovery
Two-step method yields substantially lower; NH₄OH degrades backbone
capping chemistry methylphosphonate stability oligonucleotide synthesis optimization

Nuclease Resistance in Biological Media

Once dissolved in anhydrous acetonitrile, 5'-DMTr-dA(Bz)-methyl phosphonamidite has a documented solution stability of 24 hours [1]. For comparison, standard dA CE phosphoramidite in acetonitrile shows approximately 6% purity reduction after 5 weeks of storage under inert gas atmosphere, per independent stability studies on CE amidites [2].

Nuclease Resistance
Head-to-head
Stable ≥70 min in nuclear extract; ≥24 h in serum
Supports nuclease-resistant oligonucleotide research
Phosphodiester controls degraded within 30 min in human serum at 37°C
phosphonamidite stability acetonitrile solution synthesis planning

Thermal Stability Impact on Duplex

Methylphosphonate-containing oligonucleotides require specialized deprotection conditions that differ from standard CE phosphoramidite-derived oligonucleotides. Standard dA CE amidite oligonucleotides undergo complete deprotection in 8 hours at 55°C or 24 hours at room temperature using concentrated ammonia . In contrast, methyl phosphonamidite-derived oligonucleotides require a modified protocol involving ammonium hydroxide and acetonitrile/ethanol mixture for cleavage, followed by ethylenediamine treatment to remove methylphosphonate protecting groups .

Duplex Stability
Cross-study comparable
ΔTm ≈ –3°C per modification (poly rA)
Intermediate stability between phosphorothioate and phosphoramidate
Design constraint for balancing nuclease resistance with target affinity
methylphosphonate deprotection oligonucleotide cleavage post-synthesis processing

Solution Stability and Preparation Constraints

For procurement planning, 0.25 g of 5'-DMTr-dA(Bz)-methyl phosphonamidite yields approximately 90 additions at 40 nmol scale when diluted to 3.11 mL of 0.1 M solution for ABI 392/394 synthesizers [1]. This provides a quantitative baseline for material requirement estimation relative to standard CE phosphoramidites, which typically report coupling efficiencies of ≥99% per step .

Solution Stability
Class-level
24 h in anhydrous acetonitrile
Just-in-time preparation required daily
Standard amidites typically stable ≥72 h on-instrument
oligonucleotide synthesis yield phosphonamidite coupling efficiency reagent economy

Definitive Application Scenarios


Nuclease-Resistant Antisense Oligonucleotides

The neutral methylphosphonate linkage introduced by this monomer confers resistance to nuclease degradation, making it suitable for antisense oligonucleotide research applications where serum stability is required . Laboratories must account for the 6-minute coupling time, low-water oxidizer, and DMAP-containing Cap B requirements when planning synthesis campaigns. Solution must be prepared fresh daily due to 24-hour acetonitrile stability limitation [1].

Chimeric Oligos with RNase H Cleavage Windows

This monomer enables site-specific incorporation of neutral methylphosphonate linkages within otherwise charged phosphodiester backbones . Such chimeric constructs are employed in mechanistic studies of oligonucleotide-protein interactions and cellular uptake. Synthesis requires switching between CE amidite and methyl phosphonamidite cycles with appropriate oxidizer and capping reagent changes at each methylphosphonate position [1].

Neutral-Backbone Biophysical Studies

For laboratories producing methylphosphonate oligonucleotides for biophysical characterization or in vitro assays, procurement of this monomer with documented purity specifications enables reproducible synthesis outcomes. The required low-water oxidizer and specialized deprotection protocol (ammonium hydroxide/acetonitrile/ethanol cleavage followed by ethylenediamine treatment) must be incorporated into the synthesis workflow .

Application
Selection Property
Validation Focus
Nuclease-resistant oligonucleotide research
Neutral methylphosphonate backbone stability
Serum and nuclear extract degradation time-course
Chimeric oligo design with RNase H window
Charge-neutral flanking segment placement
RNase H cleavage assay; duplex Tm confirmation
Charge-neutral DNA-protein binding studies
Eliminated ionic-strength-dependent binding artifacts
Binding affinity comparison with phosphodiester control
3′-exonuclease-stable primers and probes
Single methylphosphonate 3′-terminal cap
3′-exonuclease challenge in mammalian serum; 24 h stability endpoint

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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